molecular formula C11H13NO4 B1526815 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1249109-09-8

2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Cat. No. B1526815
CAS RN: 1249109-09-8
M. Wt: 223.22 g/mol
InChI Key: ROCDRGXGZRQCGW-UHFFFAOYSA-N
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Description

2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a chemical compound with the CAS Number: 1249109-09-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is {3- [2- (methylamino)-2-oxoethoxy]phenyl}acetic acid .


Molecular Structure Analysis

The InChI code for 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is 1S/C11H13NO4/c1-12-10 (13)7-16-9-4-2-3-8 (5-9)6-11 (14)15/h2-5H,6-7H2,1H3, (H,12,13) (H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Novel Compound Synthesis

Research has demonstrated the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, including derivatives of 2-methylindole-3-acetic acid, showcasing the compound's utility in creating new chemical entities with potential biological activities (Wang et al., 2016).

Thermodynamic Studies

The thermodynamic properties of enantioseparation of phenylcarbamic acid derivatives, including methoxy-phenylcarbamic acid esters, have been studied, highlighting their significance in understanding the chiral recognition mechanisms during high-performance liquid chromatography (HPLC) separation processes (Dungelová et al., 2004).

Antimicrobial Compound Development

A study on the synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities, indicating the compound's application in developing new antimicrobial agents (Noolvi et al., 2016).

Material Science and Biochemistry

Fluorescent Labeling

Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, showcases the application of these compounds in biomedical analysis, offering strong fluorescence across a wide pH range in aqueous media. This property is advantageous for fluorescent labeling in various biochemical assays (Hirano et al., 2004).

Metabolism Studies in Fish

The metabolism of compounds such as 3,4-dihydroxyphenylacetic acid in fish has been investigated to understand methylation reactions, with findings indicating the conversion to methoxy derivatives. This research provides insights into environmental and pharmaceutical compound processing in aquatic organisms (Scheline, 1962).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2-[3-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDRGXGZRQCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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